molecular formula C26H28N2O10 B13786491 N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride CAS No. 93964-71-7

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride

Cat. No.: B13786491
CAS No.: 93964-71-7
M. Wt: 528.5 g/mol
InChI Key: NERZRZNSKHCWMQ-ROUUACIJSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a chemical compound with the molecular formula C26H28N2O10 and a molecular weight of 528.51 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to L-alanine and a succinic anhydride moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride typically involves the reaction of N-[(Benzyloxy)carbonyl]-L-alanine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Succinic acid and N-[(Benzyloxy)carbonyl]-L-alanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced forms of the original compound with altered functional groups.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, and the succinic anhydride moiety can react with amines to form amide bonds. These reactions are crucial in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is unique due to its dual functionality, combining the protective benzyloxycarbonyl group with the reactive succinic anhydride moiety. This combination allows for versatile applications in synthetic chemistry and biochemistry, making it a valuable compound in research and industrial processes.

Properties

CAS No.

93964-71-7

Molecular Formula

C26H28N2O10

Molecular Weight

528.5 g/mol

IUPAC Name

bis[(2S)-2-(phenylmethoxycarbonylamino)propanoyl] butanedioate

InChI

InChI=1S/C26H28N2O10/c1-17(27-25(33)35-15-19-9-5-3-6-10-19)23(31)37-21(29)13-14-22(30)38-24(32)18(2)28-26(34)36-16-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,27,33)(H,28,34)/t17-,18-/m0/s1

InChI Key

NERZRZNSKHCWMQ-ROUUACIJSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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